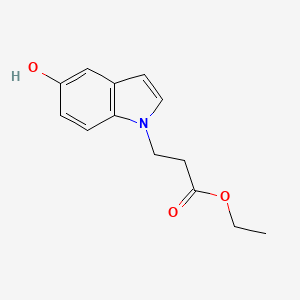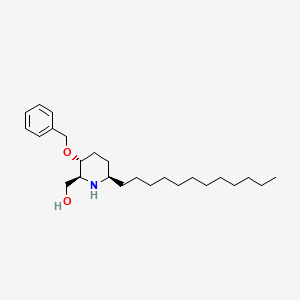
2-Piperidinemethanol, 6-dodecyl-3-(phenylmethoxy)-, (2S,3R,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinemethanol, 6-dodecyl-3-(phenylmethoxy)-, (2S,3R,6R)- is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinemethanol, 6-dodecyl-3-(phenylmethoxy)-, (2S,3R,6R)- typically involves multi-step organic reactions. One common approach is the alkylation of piperidine derivatives followed by the introduction of the phenylmethoxy group. The stereochemistry is controlled through chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to maintain the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the phenylmethoxy group, yielding simpler derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Simplified piperidine derivatives.
Substitution Products: Various substituted piperidines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Material Science: In the development of novel polymers and materials with specific properties.
Biological Studies: As a tool for studying receptor interactions and enzyme mechanisms.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group may enhance binding affinity, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Piperidinemethanol, 6-dodecyl-3-(methoxy)-, (2S,3R,6R)-
- 2-Piperidinemethanol, 6-dodecyl-3-(ethoxy)-, (2S,3R,6R)-
Uniqueness
The presence of the phenylmethoxy group in 2-Piperidinemethanol, 6-dodecyl-3-(phenylmethoxy)-, (2S,3R,6R)- distinguishes it from similar compounds, potentially offering unique binding properties and reactivity.
Propiedades
Número CAS |
849428-89-3 |
|---|---|
Fórmula molecular |
C25H43NO2 |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
[(2S,3R,6R)-6-dodecyl-3-phenylmethoxypiperidin-2-yl]methanol |
InChI |
InChI=1S/C25H43NO2/c1-2-3-4-5-6-7-8-9-10-14-17-23-18-19-25(24(20-27)26-23)28-21-22-15-12-11-13-16-22/h11-13,15-16,23-27H,2-10,14,17-21H2,1H3/t23-,24+,25-/m1/s1 |
Clave InChI |
SKDKFAZRIDRPCO-DSNGMDLFSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)OCC2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCCCC1CCC(C(N1)CO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


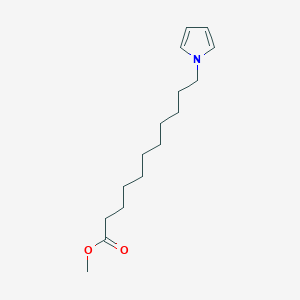
![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)
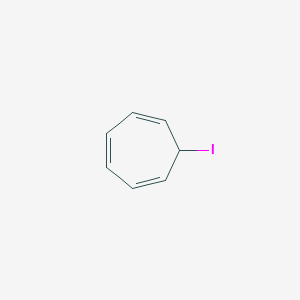
![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)
![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)
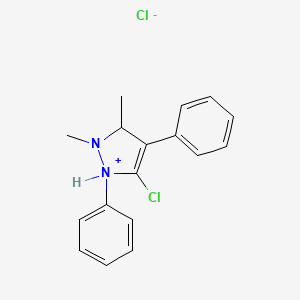
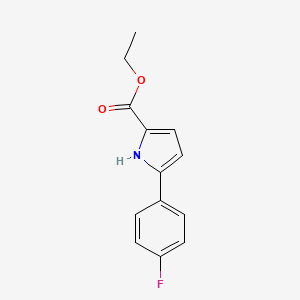
![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)
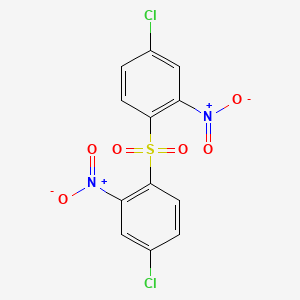
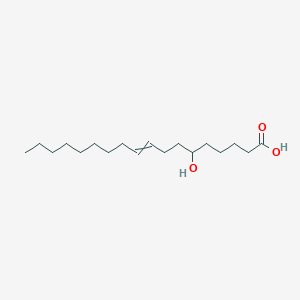
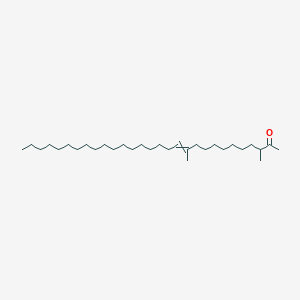
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
